rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis
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Overview
Description
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of oxirane ring-opening reactions, where the oxirane ring is opened by nucleophiles under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis
- rac-Methyl (2R,3S)-3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate
Uniqueness
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1969287-67-9 |
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Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminooxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
MJMLNTUSOMKSJX-TYSVMGFPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCO1)N.Cl |
Canonical SMILES |
COC(=O)C1C(CCO1)N.Cl |
Origin of Product |
United States |
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